

Synthesis and Characterization of Methyl p-methoxyhydrocinnamate: A Technical Guide

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Compound of Interest

Compound Name: Methyl p-methoxyhydrocinnamate

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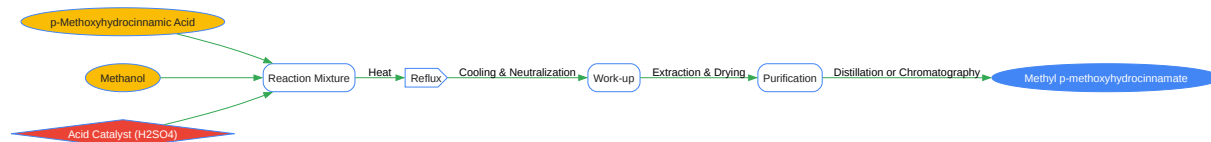
This technical guide provides a comprehensive overview of the synthesis and characterization of **methyl p-methoxyhydrocinnamate**, also known as methyl 3-(4-methoxyphenyl)propanoate. This document details two primary synthetic routes, provides in-depth experimental protocols, and presents a thorough characterization of the target compound using various spectroscopic techniques.

Synthesis of Methyl p-methoxyhydrocinnamate

Methyl p-methoxyhydrocinnamate can be synthesized through two principal methods: the Fischer esterification of p-methoxyhydrocinnamic acid and the catalytic hydrogenation of methyl p-methoxycinnamate.

Fischer Esterification of p-Methoxyhydrocinnamic Acid

This method involves the acid-catalyzed esterification of p-methoxyhydrocinnamic acid with methanol.

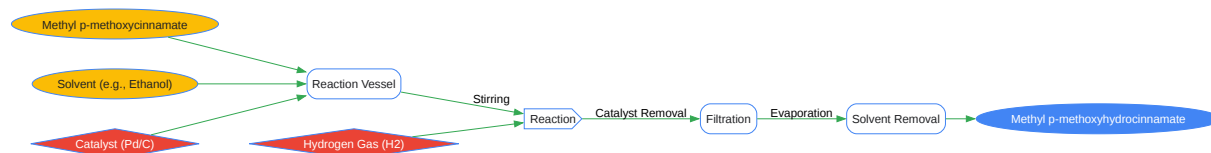


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Caption: Fischer Esterification Workflow.

Catalytic Hydrogenation of Methyl p-methoxycinnamate

This approach involves the reduction of the carbon-carbon double bond in methyl p-methoxycinnamate using a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.



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Caption: Catalytic Hydrogenation Workflow.

Experimental Protocols

Protocol 1: Fischer Esterification of p-Methoxyhydrocinnamic Acid

Materials:

- p-Methoxyhydrocinnamic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H_2SO_4)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Diethyl ether or ethyl acetate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- To a round-bottom flask, add p-methoxyhydrocinnamic acid and an excess of anhydrous methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude **methyl p-methoxyhydrocinnamate**.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation of Methyl p-methoxycinnamate

Materials:

- Methyl p-methoxycinnamate
- Palladium on carbon (5% or 10% Pd/C)
- Ethanol or ethyl acetate (anhydrous)
- Hydrogen gas (H₂) supply (balloon or cylinder)
- Reaction flask (e.g., a thick-walled flask or a Parr shaker bottle)
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel with celite or a syringe filter)

Procedure:

- In a suitable reaction flask, dissolve methyl p-methoxycinnamate in anhydrous ethanol or ethyl acetate.
- Carefully add a catalytic amount of Pd/C to the solution.
- Seal the flask and flush it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
- Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with H₂ is often sufficient for small-scale reactions) at room temperature.
- Monitor the reaction progress by TLC until the starting material is consumed.
- Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas.
- Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
- Combine the filtrate and washings and remove the solvent under reduced pressure to yield **methyl p-methoxyhydrocinnamate**. Further purification is typically not necessary if the starting material was pure.

Characterization of Methyl p-methoxyhydrocinnamate

The identity and purity of the synthesized **methyl p-methoxyhydrocinnamate** can be confirmed by various analytical techniques.

Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1]
Molecular Weight	194.23 g/mol	[1]
Appearance	Off-white to white solid	[2][3]
Melting Point	37-41 °C	[3][4]
Boiling Point	120 °C	[3][4]

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.11 (d, J=8.6 Hz)	Doublet	2H	Ar-H (ortho to -CH ₂ CH ₂ COOCH ₃)
6.83 (d, J=8.6 Hz)	Doublet	2H	Ar-H (ortho to -OCH ₃)
3.79 (s)	Singlet	3H	-OCH ₃
3.66 (s)	Singlet	3H	-COOCH ₃
2.89 (t, J=7.6 Hz)	Triplet	2H	-CH ₂ -Ar
2.60 (t, J=7.6 Hz)	Triplet	2H	-CH ₂ -COO-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ , ppm)	Assignment
173.8	C=O (ester)
158.1	Ar-C (para to -CH ₂ CH ₂ COOCH ₃)
132.8	Ar-C (ipso to -CH ₂ CH ₂ COOCH ₃)
129.8	Ar-CH (ortho to -CH ₂ CH ₂ COOCH ₃)
113.9	Ar-CH (ortho to -OCH ₃)
55.2	-OCH ₃
51.5	-COOCH ₃
36.1	-CH ₂ -COO-
29.9	-CH ₂ -Ar

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~2950	C-H stretch (aliphatic)
~1735	C=O stretch (ester)
~1610, ~1510	C=C stretch (aromatic)
~1245	C-O stretch (aryl ether)
~1175	C-O stretch (ester)

MS (Mass Spectrometry)

m/z	Interpretation
194	[M] ⁺ (Molecular ion)
135	[M - COOCH ₃] ⁺
121	[M - CH ₂ COOCH ₃] ⁺ (McLafferty rearrangement)

Conclusion

This guide has outlined two effective methods for the synthesis of **methyl p-methoxyhydrocinnamate** and provided a comprehensive summary of its characteristic data. The detailed experimental protocols and tabulated spectral information serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the reliable preparation and identification of this compound.

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